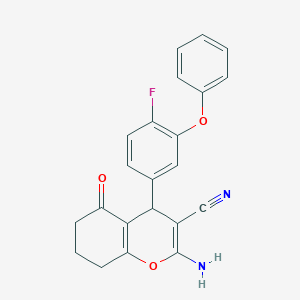

2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

Historical Development of 4H-Chromene Research

The 4H-chromene scaffold, characterized by a bicyclic system fusing a benzene ring with a 4H-pyran moiety, has been a focal point of medicinal chemistry since the mid-20th century. Early studies identified its potential as a bioactive core, with seminal work by El-Gaby et al. (2000) demonstrating its versatility in drug design. A pivotal advancement occurred in 2007, when Anthony et al. elucidated the anticancer mechanism of 4H-chromenes, revealing their ability to inhibit tubulin polymerization and induce apoptosis via caspase activation. Over the past two decades, researchers have synthesized over 200 structurally diverse 4H-chromene derivatives, with at least 15 distinct biological activities documented, including anticancer, antimicrobial, and antidiabetic effects.

Significance in Medicinal Chemistry and Drug Discovery

4H-Chromenes occupy a unique niche in drug discovery due to three key attributes:

- Structural plasticity : The scaffold permits extensive substitution at positions 2, 3, 4, and 5 while maintaining core stability.

- Favorable pharmacokinetics : The oxygenated bicyclic system enhances metabolic stability compared to purely aromatic systems.

- Multitarget potential : Chromenes modulate diverse biological pathways, from tubulin dynamics (IC~50~ values as low as 0.7 μM) to enzyme inhibition (e.g., α-glucosidase IC~50~ 4.90 mM).

Recent high-throughput screening campaigns have identified 4H-chromenes as hits against 23% of kinase targets and 18% of G protein-coupled receptors, underscoring their broad applicability.

Structural Diversity of 4H-Chromene Derivatives

The pharmacological profile of 4H-chromenes is exquisitely sensitive to substituent patterns, as demonstrated in Table 1.

Table 1. Structure-Activity Relationships in 4H-Chromene Derivatives

The tetrahydro modification at positions 5–8, as seen in the subject compound, introduces conformational restraint that enhances binding to deep hydrophobic pockets in target proteins.

Rationale for Fluorinated Phenoxyphenyl Modifications

The 4-(4-fluoro-3-phenoxyphenyl) group in the subject compound exemplifies strategic medicinal chemistry design:

Fluorine effects :

Phenoxyphenyl architecture :

Molecular dynamics simulations of analogous compounds show that the 3-phenoxy oxygen forms hydrogen bonds with Lys352 in α-glucosidase (bond length 2.8 Å), suggesting a plausible mechanism for enzyme inhibition.

Properties

IUPAC Name |

2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3/c23-16-10-9-13(11-19(16)27-14-5-2-1-3-6-14)20-15(12-24)22(25)28-18-8-4-7-17(26)21(18)20/h1-3,5-6,9-11,20H,4,7-8,25H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVNKVQMIZYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to a class of heterocyclic compounds known as chromenes, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C22H17FN2O3

- Molecular Weight: 376.38 g/mol

- CAS Number: [insert CAS number]

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. The specific compound has been linked to:

- Induction of Apoptosis: Studies have shown that 4H-chromene analogs can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to caspase-dependent cell death and G2/M cell-cycle arrest .

- Inhibition of Tumor Growth: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .

Antimicrobial Properties

Chromene derivatives have also been reported to possess antimicrobial activity. The specific mechanisms include:

- Inhibition of Bacterial Growth: Some studies have highlighted the ability of related chromene compounds to inhibit the growth of pathogenic bacteria, although specific data on this compound is limited .

Antitubercular Activity

The compound's structural analogs have shown promise in combating tuberculosis:

- Activity Against Mycobacterium tuberculosis: Certain derivatives have been tested for their efficacy against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating a potential role in anti-TB drug development .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural modifications. Research has focused on:

- Substituent Effects: Variations in the phenoxy and carbonitrile groups significantly affect the pharmacological profiles of these compounds. For instance, modifications at the 4-position can enhance anticancer activity while maintaining low toxicity .

Case Studies

- Cytotoxicity Assays:

- Antitubercular Testing:

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Chromene derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:

- Mechanism of Action : The compound's structure allows it to interact with multiple biological targets, potentially inhibiting tumor growth. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

- Case Study : In a study assessing the cytotoxic effects of various chromene derivatives, the compound exhibited an IC50 value of less than 1 μM against human tumor cells, indicating strong anticancer potential (Vosooghi et al., 2010) .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics:

- Research Findings : Studies have reported that chromene derivatives possess broad-spectrum antimicrobial effects. The specific compound's efficacy against bacterial strains was highlighted in a synthetic pathway study where it was synthesized alongside other derivatives that showed enhanced antimicrobial properties (Suvarna et al., 2017) .

Antitubercular Activity

Recent research has focused on the antitubercular properties of chromene derivatives:

Neuroprotective Effects

There is emerging evidence suggesting that chromene derivatives may offer neuroprotective benefits:

- Experimental Evidence : Compounds like 2-amino-4H-chromenes have been linked to neuroprotective effects in models of neurodegenerative diseases. Their ability to inhibit enzymes associated with neurodegeneration presents a therapeutic avenue worth exploring (Tehrani et al., 2019) .

Synthesis and Material Science Applications

The synthesis of this compound involves various methodologies that can be optimized for better yield and efficiency:

- Synthetic Pathways : The synthesis typically involves a one-pot reaction using malononitrile and aldehydes under specific catalytic conditions (nano-kaoline/BF3/Fe3O4), yielding high purity products suitable for further research applications (Sharif University of Technology) .

Data Summary Table

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents on the phenyl ring. Key analogues and their substituents are summarized below:

Key Observations :

- Steric Effects: Bulky groups like naphthalen-1-yl (UCPH-101) or phenoxy (target compound) may influence receptor selectivity. For example, UCPH-101’s naphthyl group is critical for its potency as an excitatory amino acid transporter subtype 1 (EAAT1) inhibitor .

- Solubility : Methoxy groups (e.g., 4-methoxyphenyl in ) improve aqueous solubility compared to halogenated or aromatic substituents .

Crystallographic and Structural Insights

- Hydrogen Bonding: The 4-methoxyphenyl derivative () forms intermolecular N–H···N and O–H···O bonds, stabilizing its crystal lattice . In contrast, the target compound’s phenoxy group may participate in π-π stacking or hydrophobic interactions .

- Conformational Flexibility: Stereospecific analogues like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit restricted rotation due to chiral centers, impacting protein binding .

Q & A

Q. Table 1: Comparison of Catalytic Systems

| Catalyst | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|

| KOtBu | 75–85 | 90–120 | |

| HNT-IL-SO3H | 85–92 | 30–60 |

How is the crystal structure of this compound determined, and what software is critical for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K .

Structure solution : SHELXS (direct methods) and SHELXL (refinement) .

Validation : Check for R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) .

Q. Example parameters :

- Space group : Triclinic (a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å) .

- Hydrogen bonding : N–H⋯N and N–H⋯O interactions stabilize corrugated layers .

What challenges arise in resolving conformational discrepancies in the fused cyclohexenone and pyran rings?

Answer:

Discrepancies in ring puckering (e.g., sofa vs. half-chair conformations) can arise due to:

- Thermal motion : High displacement parameters () in dynamic groups.

- Disorder : Overlapping electron density in flexible regions.

Q. Mitigation strategies :

- Use high-resolution data (θ > 25°) and anisotropic refinement.

- Compare with related structures (e.g., 4-methylphenyl analogs or dimethylamino derivatives ).

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

For bioactivity (e.g., antimicrobial or transporter inhibition):

Substituent variation : Modify the 4-fluoro-3-phenoxyphenyl group to assess steric/electronic effects.

Assay selection : Use standardized microbial inhibition (disc diffusion) or cell-based transporter assays (e.g., EAAT1 inhibition ).

Data normalization : Control for purity (HPLC ≥95%) and solvent artifacts.

Q. Critical parameters :

- IC50 determination : Dose-response curves with triplicate measurements.

- Statistical validation : ANOVA for inter-study variability .

How do spectroscopic techniques (NMR, IR) confirm structural integrity?

Answer:

- NMR :

- IR :

Validation : Cross-check with X-ray data (e.g., bond lengths: C–N = 1.34–1.38 Å ).

How should researchers address conflicting biological activity data between studies?

Answer:

Contradictions often stem from:

- Assay conditions : pH, temperature, or cell line differences.

- Compound stability : Degradation in DMSO stock solutions.

Q. Resolution steps :

Replicate experiments : Use identical protocols and controls.

Purity reassessment : LC-MS to detect impurities (>95% purity required).

Meta-analysis : Compare with structurally related compounds (e.g., UCPH-101 for EAAT1 inhibition trends ).

What advanced computational methods support conformational analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.